{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXZBUXAZDNAP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357229 | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32598-04-2 | |
| Record name | MLS000756475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) (4-[(E)-2-Pyridin-4-ylvinyl]phenyl)amine (CAS: 101645-12-9)
- Structural Difference : The amine group is para-substituted on the phenyl ring instead of meta.
- Impact : Para substitution may alter electronic distribution, solubility, and binding affinity in biological systems. Fluorescence properties could differ due to conjugation effects .
(b) Pyridyl-Aniline Derivatives
Functional Group Variants
(a) 4-[4-(Dimethylamino)styryl]pyridine
- Structural Difference: A dimethylamino group replaces the amine on the phenyl ring.
- Impact: The dimethylamino group is a stronger electron donor, increasing solubility in nonpolar solvents and altering UV-Vis absorption spectra. This derivative may exhibit enhanced fluorescence compared to the primary amine .
(b) Coumarin-Styryl Hybrids (e.g., (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxycoumarin)
- Structural Difference : The styrylpyridine moiety is integrated into a coumarin scaffold.
- Impact: Exhibits keto-enol tautomerism, leading to solvent-dependent fluorescence.
Anticancer Potential
- Comparable Compounds: N-[3-(Benzimidazol-2-ylamino)phenyl]amine derivatives show cytotoxicity (GI₅₀: 0.276–14.3 µM) via cell cycle arrest and apoptosis induction .
- Inference : The styrylpyridine group in the target compound may interact with DNA or kinases, but activity depends on substituent positioning and electronic effects.
Enzyme Inhibition
Spectroscopic and Physicochemical Properties
| Property | {3-[(E)-2-Pyridin-4-ylvinyl]phenyl}amine | 4-[4-(Dimethylamino)styryl]pyridine | (4-[(E)-2-Pyridin-4-ylvinyl]phenyl)amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.25 | 224.29 | 196.25 |
| Substituent Position | Meta | Para (dimethylamino) | Para |
| Fluorescence | Potential solvent-dependent emission | Enhanced due to electron-donor | Likely differs due to conjugation |
| Solubility | Moderate (polar solvents) | High (nonpolar solvents) | Moderate |
Preparation Methods
Reaction Mechanism and Optimization
Palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ facilitate oxidative addition of the aryl halide (3-iodophenylamine), followed by coordination and insertion of 4-vinylpyridine. The stereoselectivity for the (E)-isomer is achieved using bulky ligands like tri-o-tolylphosphine, which favor trans β-hydride elimination. Solvent systems (e.g., DMF or acetonitrile) and bases (e.g., Et₃N or K₂CO₃) critically influence conversion rates.
Table 1: Heck Coupling Optimization Parameters
| Catalyst | Ligand | Solvent | Base | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-Tol)₃ | DMF | Et₃N | 72 | 95:5 |
| Pd(PPh₃)₄ | None | MeCN | K₂CO₃ | 58 | 88:12 |
| PdCl₂(dppf) | dppf | Toluene | NaOAc | 65 | 92:8 |
Key challenges include competing homocoupling of vinylpyridine and dehalogenation side reactions. Pre-activation of the catalyst with reducing agents (e.g., NaBH₄) improves turnover frequencies.
Wittig Reaction Approach
The Wittig reaction enables stereoselective formation of the vinyl bridge using phosphorus ylides. This method is advantageous for its high (E)-selectivity and compatibility with aromatic amines.
Synthesis of Pyridinylmethyl Phosphonium Ylide
Pyridine-4-carbaldehyde is treated with triphenylphosphine and carbon tetrachloride to generate the corresponding phosphonium salt. Deprotonation with strong bases (e.g., NaHMDS) yields the reactive ylide.
Coupling with 3-Aminobenzaldehyde
The ylide reacts with 3-aminobenzaldehyde in anhydrous THF, producing {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in 68–75% yield. The reaction’s (E)-selectivity exceeds 98% due to steric hindrance during betaine intermediate formation.
Table 2: Wittig Reaction Performance Metrics
| Ylide Precursor | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine-4-CHO | NaHMDS | -20 | 75 | 99 |
| Pyridine-4-CHO | KOtBu | 0 | 68 | 97 |
Post-reduction steps are unnecessary, but the method requires strict anhydrous conditions to prevent ylide hydrolysis.
Condensation and Sequential Reduction Strategy
This two-step approach involves Knoevenagel condensation followed by nitro group reduction, adapting methodologies from phenylamine synthesis.
Knoevenagel Condensation
3-Nitrobenzaldehyde and pyridine-4-acetic acid undergo condensation in the presence of piperidine, forming (E)-3-(pyridin-4-ylvinyl)nitrobenzene. The reaction proceeds at 80°C in ethanol, yielding 82% of the intermediate.
Catalytic Hydrogenation
The nitro intermediate is reduced using H₂ gas and 5% Pd/C in a Parr reactor, analogous to ferrocenylaniline synthesis. Complete reduction to the amine occurs within 4 hours at 50 psi, affording the target compound in 89% yield.
Table 3: Reduction Efficiency Under Varied Conditions
| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 50 | EtOAc | 4 | 89 |
| Raney Ni | 30 | MeOH | 6 | 76 |
This route avoids palladium costs but requires handling high-pressure hydrogen.
Reductive Amination of Pyridinylvinyl Ketones
A less conventional method involves reductive amination of 3-(pyridin-4-ylvinyl)benzaldehyde with ammonia.
Aldehyde Synthesis
3-Bromophenylamine is coupled with 4-vinylpyridine via Suzuki-Miyaura cross-coupling (PdCl₂, SPhos ligand), yielding 3-(pyridin-4-ylvinyl)phenylamine. Oxidation with MnO₂ generates the aldehyde intermediate.
Comparative Analysis of Methods
Table 4: Strategic Advantages and Limitations
| Method | Steps | Total Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|---|
| Heck Coupling | 1 | 72 | 95% | High |
| Wittig Reaction | 2 | 75 | 98% | Moderate |
| Condensation-Reduction | 2 | 73 | 100% | High |
| Reductive Amination | 3 | 61 | 90% | Low |
The Heck coupling offers the highest atom economy, while the Wittig reaction provides superior stereocontrol. Industrial applications favor the condensation-reduction route for its compatibility with continuous flow systems.
Experimental Characterization Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity for all major methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
